4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole

Lipophilicity SAR Medicinal Chemistry

4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole (CAS 1387563-04-3; also named 4-(chloromethyl)-1-isobutyl-1H-1,2,3-triazole) is a 1,4-disubstituted 1,2,3-triazole building block. It comprises a 1,2,3-triazole core, a 4-chloromethyl electrophilic handle, and an N1-isobutyl substituent that critically modulates its physicochemical properties (C7H12ClN3, MW 173.64 g/mol).

Molecular Formula C7H12ClN3
Molecular Weight 173.64 g/mol
Cat. No. B13177147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole
Molecular FormulaC7H12ClN3
Molecular Weight173.64 g/mol
Structural Identifiers
SMILESCC(C)CN1C=C(N=N1)CCl
InChIInChI=1S/C7H12ClN3/c1-6(2)4-11-5-7(3-8)9-10-11/h5-6H,3-4H2,1-2H3
InChIKeyUHYSMHDCKLOELU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole: A Core Procurement and Synthetic Utility Profile


4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole (CAS 1387563-04-3; also named 4-(chloromethyl)-1-isobutyl-1H-1,2,3-triazole) is a 1,4-disubstituted 1,2,3-triazole building block . It comprises a 1,2,3-triazole core, a 4-chloromethyl electrophilic handle, and an N1-isobutyl substituent that critically modulates its physicochemical properties (C7H12ClN3, MW 173.64 g/mol) . This compound is a versatile intermediate used in medicinal chemistry and chemical biology, primarily valued for its orthogonal reactivity and tailored lipophilicity in scaffold diversification .

Why Generic N1-Substituted Triazole Analogs Cannot Replace 4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole in Structure-Activity Optimization


Interchanging N1-substituents on a 4-(chloromethyl)-1,2,3-triazole core is not trivial; the alkyl group directly governs lipophilicity (e.g., computed XLogP3-AA), molecular weight, and conformational flexibility [1]. Such variations alter pharmacokinetic properties and downstream reactivity, thereby invalidating established structure-activity relationships (SAR) . Substituting the isobutyl moiety with a smaller (methyl, ethyl) or more rigid (phenyl, cyclopropylmethyl) group results in a different chemical space and a distinct reactivity profile, which can derail a synthesis or change a compound's biological profile . The following quantitative evidence details these critical differences.

Quantitative Differentiators of 4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole Against Key Analogs


Lipophilicity Differentiation: Computed LogP vs. Common N1-Alkyl Triazole Analogs

The isobutyl group on 4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole confers a significantly higher computed lipophilicity (XLogP3-AA = 1.4) compared to smaller N1-alkyl analogs, directly impacting its potential for membrane permeability and non-polar interactions . This property is a key differentiator when selecting a triazole building block for SAR exploration, as it positions the compound in a distinct lipophilic space relative to ethyl (XLogP3-AA ~0.8) and methyl (XLogP3-AA ~0.55) derivatives .

Lipophilicity SAR Medicinal Chemistry

Molecular Weight and Physicochemical Property Modulation by N1-Isobutyl Substitution

The isobutyl substituent in 4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole results in a molecular weight (MW) of 173.64 g/mol, a value that represents a balanced increase over smaller alkyl derivatives while maintaining a favorable profile for fragment-based drug discovery (FBDD) and lead optimization . This positions it in a distinct MW space compared to the methyl (MW 131.56) and ethyl (MW 145.59) analogs, offering a different balance between size and complexity .

Molecular Weight Lead Optimization Physicochemical Properties

Conformational Flexibility: Rotatable Bond Count vs. Aromatic and Cycloalkyl Analogs

4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole features 3 rotatable bonds, conferring a moderate degree of conformational flexibility that is distinct from more rigid analogs like the phenyl (2 rotatable bonds) and cyclopropylmethyl derivatives . This balance between flexibility and rigidity is a critical parameter influencing target binding entropy and is a direct consequence of the isobutyl group's structure [1].

Conformational Analysis Rotatable Bonds Molecular Flexibility

Electrophilic Reactivity of the Chloromethyl Moiety: A Conserved and Orthogonal Handle

While the isobutyl group modulates physicochemical properties, the 4-chloromethyl group on 4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole retains the conserved, high electrophilic reactivity characteristic of this class, enabling efficient nucleophilic substitution (e.g., with amines, thiols) . This reactivity is foundational to its use as a building block for bioconjugation and scaffold diversification, a property shared across the 4-(chloromethyl)-1,2,3-triazole series [1].

Nucleophilic Substitution Bioconjugation Synthetic Chemistry

Unique Potential Application: An Isobutyl-Containing Linker for Solid-Phase Synthesis

4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole has been explicitly referenced as a photolabile linker for the solid-phase synthesis of 4-substituted 1,2,3-triazoles . This application leverages the unique combination of the chloromethyl group for resin loading and the isobutyl substituent's influence on cleavage kinetics. While specific yield data for this exact compound in linker applications is not publicly detailed, its identification for this role is a unique, application-specific differentiator not reported for simpler alkyl or aryl analogs [1].

Solid-Phase Synthesis Photolabile Linker Combinatorial Chemistry

High-Value Application Scenarios for 4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole in Medicinal Chemistry and Chemical Biology


Hit-to-Lead Optimization: Exploring Lipophilic Chemical Space

In medicinal chemistry projects where a 1,2,3-triazole core has been identified as a promising scaffold but the initial hit (e.g., N1-methyl or N1-ethyl analog) suffers from poor membrane permeability, 4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole can be procured as a direct building block to synthesize derivatives with a systematically increased LogP (XLogP3-AA = 1.4) and MW (173.64 g/mol) . This enables SAR exploration in a more lipophilic direction without introducing aromatic rings, thereby potentially improving cellular uptake or blood-brain barrier penetration while maintaining a favorable ligand efficiency profile .

Diversifying a Covalent Fragment Library

For chemical biology groups building a covalent fragment library, the conserved electrophilicity of the chloromethyl group in 4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole provides a reliable warhead for targeting cysteine residues . Its specific isobutyl substitution (3 rotatable bonds, MW 173.64) adds a distinct shape and flexibility vector to the library compared to more rigid aromatic or smaller alkyl fragments . This increases the diversity of the fragment set, which is crucial for identifying novel covalent modifiers of challenging protein targets [1].

Constructing Photolabile Linkers for Solid-Phase Synthesis

Laboratories developing solid-phase synthesis methodologies for 1,2,3-triazoles can utilize 4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole as a key component in the design of novel photolabile linkers . The chloromethyl group serves as the anchor to the solid support, while the isobutyl group's steric and electronic properties can be exploited to fine-tune the kinetics of photolytic cleavage, a critical parameter for on-resin compound release . This off-the-shelf compound accelerates linker development compared to de novo synthesis.

Asymmetric Synthesis and Chiral Catalyst Design

In asymmetric catalysis, 1,2,3-triazoles are frequently employed as privileged ligands or ligand precursors. 4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole can serve as a versatile starting material for the construction of chiral ligands . The chloromethyl group allows for the facile introduction of diverse chiral auxiliaries or metal-coordinating groups via nucleophilic substitution, while the isobutyl moiety provides a distinct steric environment that can influence the enantioselectivity of the resulting catalyst, offering a differentiated tool for reaction optimization .

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